molecular formula C17H16FN5O2 B2418107 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951902-83-3

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2418107
M. Wt: 341.346
InChI Key: VDWSOZUQNPCIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as EFT-508, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This compound was first synthesized in 2017 and has since undergone extensive scientific research to investigate its mechanism of action and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some research has been conducted on the synthesis of 1,2,4-triazole derivatives and their antimicrobial properties. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against test microorganisms Bektaş et al., 2007.

Microwave-Assisted Synthesis and Biological Activities

Basoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with 1,2,4-triazole, investigating their antimicrobial, antilipase, and antiurease activities. The study identified compounds with significant antimicrobial activity Basoğlu et al., 2013.

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition process for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at the creation of triazole-based scaffolds for use in peptidomimetics and as biologically active compounds. This synthesis route offers a solution to the Dimroth rearrangement issue Ferrini et al., 2015.

Anti-Influenza Virus Activity

Hebishy et al. (2020) reported on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 bird flu influenza virus. This highlights the potential of these compounds in antiviral research Hebishy et al., 2020.

Anticancer Activity

Research by Hassan et al. (2015) focused on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. The compounds were tested against several human cancer cell lines, providing insights into their potential anticancer properties Hassan et al., 2015.

properties

IUPAC Name

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-14-9-5-12(6-10-14)20-17(24)15-16(19)23(22-21-15)13-7-3-11(18)4-8-13/h3-10H,2,19H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSOZUQNPCIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.